molecular formula C15H18N6O2 B4326796 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B4326796
M. Wt: 314.34 g/mol
InChI Key: YWTMOPNEASXLNW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperazine ring attached to a nitropyridine moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 1-(5-nitropyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and phase transfer agents may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, where the piperazine moiety is attached.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which may have enhanced biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO.

    Cyclization: Various cyclization agents and conditions depending on the desired fused ring system.

Major Products

    Reduction: 4,6-Dimethyl-2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Cyclization: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby influencing biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with a thiol group at the 2-position.

    4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with an amino group at the 2-position.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine-pyridine structure but different substituents.

Uniqueness

4,6-Dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitropyridine and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-9-12(2)18-15(17-11)20-7-5-19(6-8-20)14-4-3-13(10-16-14)21(22)23/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTMOPNEASXLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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